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Compound of Interest

Compound Name: D-Amphetamine Isopropylurea

Cat. No.: B15353274

Disclaimer: This document provides a preliminary toxicological assessment of D-
Amphetamine Isopropylurea based on available data for its constituent components, D-
Amphetamine and Isopropylurea. No specific toxicological studies for the combined entity "D-
Amphetamine Isopropylurea” have been identified in the public domain. The information
herein is intended for researchers, scientists, and drug development professionals and should
be interpreted with caution. Further experimental validation is required to ascertain the precise
toxicological profile of D-Amphetamine Isopropylurea.

Introduction

D-Amphetamine Isopropylurea is a compound that incorporates the psychoactive stimulant
D-Amphetamine and the urea derivative Isopropylurea. Understanding its potential toxicity is a
critical step in any drug development or risk assessment process. This guide synthesizes the
known toxicological data of the individual components to provide a foundational understanding
for preliminary screening.

D-Amphetamine is a well-characterized central nervous system (CNS) stimulant. Its primary
mechanism of action involves increasing the levels of dopamine and norepinephrine in the
brain.[1] Therapeutic uses include the treatment of Attention-Deficit/Hyperactivity Disorder
(ADHD) and narcolepsy.[2][3] However, its use is associated with a range of adverse effects,
particularly at higher doses, including cardiovascular and neurological toxicity.[4][5]

Isopropylurea is a less-studied compound. Available information primarily pertains to its
chemical properties and hazard classifications. It is classified as harmful if swallowed and can
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cause skin and eye irritation.[6][7] Limited data exists on its systemic toxicity, metabolic
pathways, and potential interactions.

This guide will present available quantitative toxicological data, outline relevant experimental
protocols for a preliminary screening, and visualize key pathways and workflows.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for D-Amphetamine
and Isopropylurea. No specific data for D-Amphetamine Isopropylurea was found.

Table 1: Acute Toxicity Data for D-Amphetamine

] Route of
Species o . LD50 Reference
Administration

] 5, 20, 80 mg/kg
Rat Intraperitoneal ) [8]
(doses used in study)

Note: The reference provided a study using these doses, which induced hepatotoxicity, but did
not explicitly state the LD50 value.

Table 2: Hazard Classification for Isopropylurea

Hazard Statement GHS Classification Reference

Acute toxicity, oral (Category

Harmful if swallowed 2) [61[7]
S Skin corrosion/irritation
Causes skin irritation [6]
(Category 2)

) S Serious eye damage/eye
Causes serious eye irritation o [6]
irritation (Category 2)

Specific target organ toxicity,
May cause respiratory irritation  single exposure; Respiratory [6]

tract irritation
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Experimental Protocols for Preliminary
Toxicological Screening

A comprehensive preliminary toxicological screening of D-Amphetamine Isopropylurea would
involve a battery of in vitro and in vivo assays to assess its potential adverse effects. The
following are detailed methodologies for key experiments.

In Vitro Assays

In vitro assays are crucial for early-stage toxicity assessment, providing a high-throughput and
cost-effective means to identify potential hazards.[9]

» Objective: To assess the effect of the compound on cell viability.

e Cell Line: Human hepatoma cells (e.g., HepG2) are often used to evaluate potential
hepatotoxicity.[8]

o Methodology:

o Seed cells in a 96-well plate at a predetermined density and allow them to adhere
overnight.

o Prepare a range of concentrations of D-Amphetamine Isopropylurea in the appropriate
cell culture medium.

o Remove the existing medium from the cells and replace it with the medium containing the
test compound. Include a vehicle control (medium with the solvent used to dissolve the
compound) and a positive control (a known cytotoxic agent).

o Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

o After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for an additional 2-4 hours.

o The MTT is reduced by viable cells to a purple formazan product.

o Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
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o Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a
microplate reader.

o Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the
concentration that inhibits 50% of cell growth) can then be determined.

» Objective: To evaluate the mutagenic potential of the compound.[10]
o Methodology:

o Use several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they
cannot synthesize it).

o Prepare different concentrations of D-Amphetamine Isopropylurea.

o Mix the bacterial strains with the test compound and a small amount of histidine in a soft
agar solution.

o Pour this mixture onto a minimal agar plate that lacks histidine.
o Incubate the plates for 48-72 hours at 37°C.

o Only bacteria that have undergone a reverse mutation (revertants) to regain the ability to
synthesize histidine will grow and form colonies.

o Count the number of revertant colonies for each concentration and compare it to the
spontaneous reversion rate in the negative control. A significant, dose-dependent increase
in the number of revertants suggests that the compound is mutagenic.[10]

In Vivo Assays

In vivo studies in animal models are essential for understanding the systemic effects of a
compound.[11]

» Objective: To determine the acute oral toxicity (LD50) of the compound.

e Species: Typically performed in rats or mice.
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o Methodology:
o Administer a single oral dose of D-Amphetamine Isopropylurea to one animal.
o Observe the animal for signs of toxicity and mortality for up to 14 days.

o If the animal survives, the next animal receives a higher dose. If the animal dies, the next
animal receives a lower dose.

o This sequential dosing continues until a predetermined number of animals have been
tested, and the results are used to calculate the LD50.

o Clinical signs of toxicity, body weight changes, and gross pathology at necropsy are
recorded.

o Objective: To evaluate the potential effects of the compound on the central nervous system.
e Species: Rats or mice.
e Methodology:

o Administer a single dose of D-Amphetamine Isopropylurea to a group of animals.

o Observe the animals for changes in behavior, such as hyperactivity, tremors, seizures, and
stereotyped behaviors.[12]

o Conduct a functional observational battery (FOB) to systematically assess changes in
autonomic function, neuromuscular function, and sensorimotor responses.

o Motor activity can be quantified using an automated activity monitoring system.
o These observations are compared to a control group that received the vehicle.

Signaling Pathways and Experimental Workflows
D-Amphetamine Signaling Pathway

D-Amphetamine primarily exerts its effects by increasing the synaptic concentrations of
dopamine and norepinephrine.[1] It achieves this through several mechanisms:
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Inhibition of Reuptake: D-Amphetamine competitively inhibits the dopamine transporter
(DAT) and the norepinephrine transporter (NET), blocking the reuptake of these
neurotransmitters from the synaptic cleft.[1]

Vesicular Release: It disrupts the vesicular monoamine transporter 2 (VMAT?2), leading to the
release of dopamine and norepinephrine from synaptic vesicles into the cytoplasm.[1]

Reverse Transport: D-Amphetamine can induce the reverse transport of dopamine and
norepinephrine through DAT and NET, respectively, from the presynaptic neuron into the

synapse.[13]

MAO Inhibition: It can also inhibit monoamine oxidase (MAQO), an enzyme that degrades

these neurotransmitters in the cytoplasm.[1]
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Caption: D-Amphetamine’'s mechanism of action on monoamine neurotransmission.

Proposed Experimental Workflow for Preliminary
Toxicological Screening

The following diagram illustrates a logical workflow for the preliminary toxicological screening of

a novel compound like D-Amphetamine Isopropylurea.
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Caption: A typical workflow for preliminary toxicological screening.

Potential Metabolic Pathways of Isopropylurea

While specific metabolic pathways for Isopropylurea are not well-documented, urea compounds
can be metabolized through several routes. Prokaryotes, for instance, can metabolize urea via
two main pathways: direct hydrolysis by urease or through a more complex pathway involving
urea carboxylase and allophanate hydrolase.[14] In mammals, the metabolism of urea
derivatives can be more complex and may involve cytochrome P450 enzymes. Based on the
metabolism of a similar compound, isoproturon, potential pathways could involve hydroxylation
and N-demethylation.[15]

Conclusion

The preliminary toxicological assessment of D-Amphetamine Isopropylurea necessitates a
careful evaluation of the known toxicities of its individual components. D-Amphetamine
presents a clear risk of cardiovascular and neurological toxicity, particularly at supra-
therapeutic doses. Isopropylurea is classified as acutely toxic upon ingestion and as an irritant.
The combination of these two moieties could potentially lead to a complex toxicological profile,
and it is crucial to conduct rigorous in vitro and in vivo screening to characterize its safety. The
experimental protocols and workflows outlined in this guide provide a foundational framework
for such an investigation. Researchers should proceed with the understanding that the actual
toxicity of D-Amphetamine Isopropylurea may not be a simple summation of its parts and
could involve unforeseen interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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